molecular formula C21H20N2 B14382014 3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole

3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole

Cat. No.: B14382014
M. Wt: 300.4 g/mol
InChI Key: OJTOZPNKYBRDMH-OUKQBFOZSA-N
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Description

3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features a unique structure with two indole moieties connected by an ethenyl bridge, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole typically involves the following steps:

    Formation of the Indole Moieties: The indole units can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling of Indole Units: The two indole moieties are then coupled through an ethenyl bridge. This can be achieved using a Heck reaction, where a palladium catalyst facilitates the coupling of an aryl halide with an alkene.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid containing an indole moiety.

    Lysergic acid diethylamide (LSD): A psychoactive compound with an indole backbone.

Uniqueness

3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole is unique due to its dual indole structure connected by an ethenyl bridge, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole

InChI

InChI=1S/C21H20N2/c1-14-15(16-8-4-6-10-18(16)22-14)12-13-20-21(2,3)17-9-5-7-11-19(17)23-20/h4-13,22H,1-3H3/b13-12+

InChI Key

OJTOZPNKYBRDMH-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C3(C)C

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C3(C)C

Origin of Product

United States

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